molecular formula C12H17ClFN B1381112 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride CAS No. 1803593-58-9

4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride

Cat. No.: B1381112
CAS No.: 1803593-58-9
M. Wt: 229.72 g/mol
InChI Key: JICNOLAAIRUKMP-UHFFFAOYSA-N
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Description

4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is a fluorinated piperidine derivative offered as a chemical reference standard and building block for research and development. Compounds within this chemical class are frequently utilized in medicinal chemistry and drug discovery efforts, particularly as synthetic intermediates for pharmaceuticals and bioactive molecules. The structure features a piperidine ring substituted with both a fluorine atom and a 4-methylphenyl group, making it a valuable scaffold for creating molecular diversity. This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment. The specific analytical data, mechanism of action, and primary research applications for this exact compound are areas of ongoing investigation.

Properties

IUPAC Name

4-fluoro-4-(4-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNOLAAIRUKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • The compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its piperidine structure allows for versatile modifications, enabling the creation of diverse derivatives with tailored properties.

Reactivity and Chemical Transformations

  • 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
    • Oxidation : Can be oxidized to form different products using agents like potassium permanganate.
    • Reduction : Reduction reactions can yield derivatives with altered biological activity.
    • Nucleophilic Substitution : The fluorine atom can be replaced by other nucleophiles, facilitating further synthetic pathways.

Biological Research

Neuropharmacological Studies

  • Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction suggests potential applications in developing treatments for neurological disorders such as depression and anxiety.

Therapeutic Potential

  • Ongoing research focuses on the compound's analgesic and psychoactive properties, which could lead to new therapeutic agents targeting various neurological conditions. Understanding its mechanism of action is critical for assessing its viability as a drug candidate.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is utilized in producing specialty chemicals. Its unique chemical properties allow it to serve as an intermediate in various industrial processes, enhancing the efficiency of chemical manufacturing.

Case Studies and Research Findings

  • Neuropharmacological Interactions :
    • Studies have shown that derivatives of this compound exhibit notable activity at serotonin receptors, indicating potential for developing new antidepressants.
  • Synthesis Optimization :
    • Research has focused on optimizing synthetic routes to improve yield and purity in industrial applications, ensuring the compound's availability for further research and development .
  • Comparative Analysis :
    • Comparative studies between this compound and its analogs highlight its unique pharmacological profile, emphasizing the importance of fluorination in enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Substituents Molecular Weight Key Applications References
4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride Fluorine, 4-methylphenyl (direct) ~245 (estimated) Pharmaceutical intermediates, CNS agents
4-(4-Fluorophenyl)piperidine hydrochloride Fluorophenyl 229.72 Neuropharmacology research
4-(4-Fluorobenzyl)piperidine hydrochloride Fluorobenzyl (CH₂-C₆H₄F) 229.72 Drug synthesis intermediates
4-(4-Fluorobenzoyl)piperidine hydrochloride Fluorobenzoyl (C=O-C₆H₄F) 275.73 Enzyme inhibition studies
4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride 4-Methylphenyl sulfonyl (SO₂-C₆H₄CH₃) 275.79 Medicinal chemistry research
(4-Chlorophenyl)(4-piperidyl)methanone hydrochloride Chlorophenyl ketone (C=O-C₆H₄Cl) 276.17 Receptor ligand development

Key Observations :

  • Electron-Withdrawing Groups: Fluorine and sulfonyl groups (e.g., in ) increase polarity, affecting solubility and binding to charged targets.
  • Molecular Weight : The target compound’s estimated molecular weight (~245) is comparable to analogs like 4-(4-fluorophenyl)piperidine hydrochloride (229.72), suggesting similar pharmacokinetic profiles.

Biological Activity

4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is C12H16ClF, and it features a piperidine ring substituted with a fluorine atom and a para-methylphenyl group. This specific substitution pattern is essential for its biological activity.

The biological activity of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride primarily involves its interaction with various receptors and enzymes. It acts as a ligand for neurotransmitter receptors, influencing pathways related to mood regulation, pain perception, and cognitive functions. The compound's ability to modulate these pathways makes it a candidate for treating neurological disorders.

Biological Activity

Research indicates that 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that this compound can enhance serotonergic transmission, which is crucial for mood stabilization.
  • Analgesic Properties : Its interaction with opioid receptors suggests potential use in pain management.
  • Cognitive Enhancement : By modulating acetylcholine levels, it may improve cognitive functions, making it a candidate for Alzheimer's disease treatment.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the inhibitory effects of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride on various enzymes. For instance, it was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound demonstrated significant inhibition with an IC50 value of approximately 25 µM, indicating its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the fluorine atom and the para-methylphenyl group in enhancing biological activity. Variations in these substituents were shown to affect binding affinity and potency significantly. For example, compounds lacking the fluorine substitution exhibited reduced activity against DHFR .

CompoundIC50 (µM)Biological Activity
4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride25DHFR Inhibition
Analog A50Reduced Activity
Analog B15Enhanced Activity

Pharmacokinetics

Pharmacokinetic studies reveal that 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride has favorable absorption characteristics with a half-life of approximately 6 hours. Its solubility in aqueous environments is enhanced due to the hydrochloride salt form, facilitating better bioavailability.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits therapeutic potential, it also poses risks at high doses. Observations from animal models suggest possible neurotoxic effects when administered in excessive amounts. Further studies are required to establish safe dosage ranges for clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride, and how can purity be ensured?

Methodological Answer:

  • Synthesis Pathways : A multi-step approach is recommended. Begin with a Mannich reaction to introduce the 4-methylphenyl group to the piperidine scaffold (analogous to methods in ). Fluorination can be achieved via nucleophilic substitution using KF or Selectfluor under anhydrous conditions. Final hydrochlorination is performed with HCl gas in ethanol .
  • Purity Control : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) for intermediate purification. Final product purity (>98%) should be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ¹⁹F NMR to confirm fluorine incorporation .

Q. How can researchers characterize the stereochemical configuration of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in a 1:1 mixture of MeOH/H₂O. Compare crystallographic data with analogous piperidine derivatives (e.g., ) .
  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) to separate enantiomers. Validate results via polarimetry .

Q. What solvents and conditions are critical for maintaining stability during storage?

Methodological Answer:

  • Storage : Store as a lyophilized solid at -20°C under argon to prevent hydrolysis of the hydrochloride salt. Avoid DMSO due to slow decomposition (observed in related piperidine hydrochlorides; ). Reconstitute in degassed acetonitrile for short-term use .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states. Compare activation energies for fluorine vs. other halogens (e.g., ’s fluorophenyl derivatives). Solvent effects (e.g., DCM vs. THF) can be modeled using the SMD continuum approach .
  • Experimental Validation : Perform kinetic studies using ¹⁹F NMR to track reaction progress. Correlate computational predictions with experimental rate constants .

Q. How do steric and electronic effects of the 4-methylphenyl group influence pharmacological activity in receptor-binding assays?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituents varying in size (e.g., -CF₃, -OCH₃) and compare binding affinities via radioligand displacement assays (e.g., μ-opioid receptors in ).
  • Electron Density Analysis : Use Natural Bond Orbital (NBO) analysis to quantify electron-withdrawing/donating effects of the methyl group on the piperidine nitrogen .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated piperidine derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem, ChEMBL) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line).
  • Standardization : Reproduce key studies using identical conditions (e.g., 10 μM compound concentration, HEK293 cells) to isolate structural vs. methodological effects .

Q. How can researchers design experiments to probe metabolic stability in hepatic microsomes?

Methodological Answer:

  • In Vitro Assay : Incubate the compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Use verapamil as a positive control .
  • Metabolite ID : Perform HR-MS/MS fragmentation to identify oxidative (e.g., N-demethylation) or conjugative metabolites .

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